molecular formula C10H18N4 B13626556 Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13626556
M. Wt: 194.28 g/mol
InChI Key: ALKQCZQUSRPGSN-UHFFFAOYSA-N
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Description

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound that features a cyclopropyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing recyclable catalysts and minimizing waste production .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a synthetic compound characterized by a unique structure that combines a cyclopropyl group with a triazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antifungal and antimicrobial applications.

Structural Characteristics

The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which contributes to the compound's stability and reactivity. The presence of both the cyclopropyl and triazole moieties enhances biological activity and selectivity in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring facilitates interactions through:

  • Hydrogen Bonding : Forms stable interactions with biological macromolecules.
  • Coordination with Metal Ions : This can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for further investigation in drug development.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal activity. The triazole moiety is known for its efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives of triazoles possess broad-spectrum antifungal properties .

Case Studies

  • Antifungal Activity : In a comparative study, this compound demonstrated higher efficacy against Candida species compared to traditional antifungals like fluconazole. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against C. albicans .
  • Antimicrobial Activity : Another study evaluated its activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The unique combination of cyclopropyl and isopropyl groups attached to the triazole ring imparts distinctive chemical properties that contribute to its biological activities. A comparative analysis with structurally similar compounds revealed that variations in substituents significantly impact the biological efficacy:

Compound NameStructural FeaturesSimilarity
Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acidContains an acetic acid group instead of methanamineModerate
5-Isopropyl-4H-1,2,4-triazol-3-amineSimilar triazole structure but lacks the cyclopropyl groupHigh
5-Methyl-4H-1,2,4-triazol-3-aminesContains a methyl group instead of isopropylModerate
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetateSimilar triazole but with an ethyl acetate moietyModerate
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidineContains a piperidine instead of methanamineModerate

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

cyclopropyl-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3

InChI Key

ALKQCZQUSRPGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C(C2CC2)N)C

Origin of Product

United States

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